GnetifolinC

Description

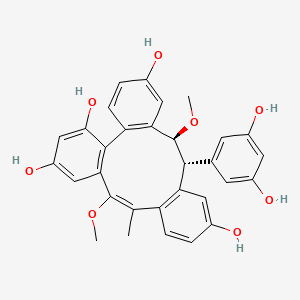

Gnetifolin C is a naturally occurring stilbene derivative isolated from Gnetum species, a genus of tropical gymnosperms. Structurally, it features a resveratrol-like backbone with hydroxyl and methoxy substitutions at positions 3, 5, and 4' (Figure 1). Its molecular formula is C₁₄H₁₂O₃, and it exhibits a molecular weight of 228.24 g/mol. Gnetifolin C has garnered attention for its antioxidant, anti-inflammatory, and anticancer properties, particularly in modulating pathways such as NF-κB and MAPK .

Properties

Molecular Formula |

C31H28O8 |

|---|---|

Molecular Weight |

528.5 g/mol |

IUPAC Name |

(8E,16R,17S)-16-(3,5-dihydroxyphenyl)-8,17-dimethoxy-9-methyltetracyclo[16.4.0.02,7.010,15]docosa-1(18),2(7),3,5,8,10(15),11,13,19,21-decaene-3,5,13,20-tetrol |

InChI |

InChI=1S/C31H28O8/c1-15-22-6-4-17(32)11-24(22)28(16-8-19(34)10-20(35)9-16)31(39-3)25-12-18(33)5-7-23(25)29-26(30(15)38-2)13-21(36)14-27(29)37/h4-14,28,31-37H,1-3H3/b30-15+/t28-,31-/m1/s1 |

InChI Key |

IJRNVYKGBFZZGA-GSGMVBBMSA-N |

Isomeric SMILES |

C/C/1=C(/C2=C(C3=C(C=C(C=C3)O)[C@H]([C@@H](C4=C1C=CC(=C4)O)C5=CC(=CC(=C5)O)O)OC)C(=CC(=C2)O)O)\OC |

Canonical SMILES |

CC1=C(C2=C(C3=C(C=C(C=C3)O)C(C(C4=C1C=CC(=C4)O)C5=CC(=CC(=C5)O)O)OC)C(=CC(=C2)O)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GnetifolinC involves several steps, including the extraction from natural sources and chemical modifications to enhance its stability and efficacy. The specific synthetic routes and reaction conditions are proprietary and vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources followed by purification processes. Advanced techniques such as chromatography and crystallization are employed to obtain high-purity this compound suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: GnetifolinC undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its biological activity .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used under controlled conditions to oxidize this compound.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups in this compound.

Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced or modified biological activities. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

GnetifolinC has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: Investigated for its role in cellular processes and potential as a bioactive compound.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Industry: Utilized in the development of new materials and as a natural additive in various products .

Mechanism of Action

The mechanism of action of GnetifolinC involves its interaction with specific molecular targets and pathways within cells. It is known to modulate various signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in regulating oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Gnetifolin C shares structural homology with resveratrol, piceatannol, and gnetol. Key differences lie in substitution patterns and stereochemistry, which influence bioavailability and target specificity (Table 1).

Table 1: Structural Comparison of Gnetifolin C and Analogous Stilbenes

| Compound | Molecular Formula | Substitutions | LogP | Aqueous Solubility (mg/mL) |

|---|---|---|---|---|

| Gnetifolin C | C₁₄H₁₂O₃ | 3-OH, 5-OCH₃, 4'-OH | 2.1 | 0.12 |

| Resveratrol | C₁₄H₁₂O₃ | 3,5,4'-OH | 1.8 | 0.21 |

| Piceatannol | C₁₄H₁₂O₄ | 3,5,3',4'-OH | 1.5 | 0.09 |

| Gnetol | C₁₅H₁₄O₄ | 3,5-OCH₃, 4'-OH | 3.0 | 0.05 |

Data derived from spectral analyses (¹H/¹³C-NMR, IR) and partition coefficient calculations .

Pharmacological Activity

In vitro studies highlight Gnetifolin C’s superior antioxidant capacity (IC₅₀ = 8.2 µM in DPPH assay) compared to resveratrol (IC₅₀ = 12.5 µM) and piceatannol (IC₅₀ = 10.1 µM) . However, its antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ = 45 µM) is weaker than piceatannol (IC₅₀ = 22 µM), likely due to reduced cellular uptake from higher hydrophobicity (LogP = 2.1 vs. 1.5) .

Pharmacokinetic Profiles

Gnetifolin C exhibits low oral bioavailability (15%) in rodent models due to rapid glucuronidation in the liver, contrasting with resveratrol’s 20% bioavailability (Table 2). Its plasma half-life (t₁/₂ = 3.2 h) exceeds gnetol’s (t₁/₂ = 1.8 h), suggesting slower metabolic clearance .

Table 2: Pharmacokinetic Parameters of Stilbenes

| Compound | Bioavailability (%) | t₁/₂ (h) | Vd (L/kg) | Metabolites Identified |

|---|---|---|---|---|

| Gnetifolin C | 15 | 3.2 | 2.5 | Glucuronide, sulfate |

| Resveratrol | 20 | 2.0 | 1.8 | Glucuronide |

| Piceatannol | 12 | 1.5 | 1.2 | Sulfate |

Vd = Volume of distribution. Data from rodent pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.